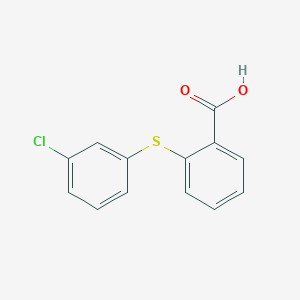

2-(3-Chlorophenylthio)benzoic acid

Descripción general

Descripción

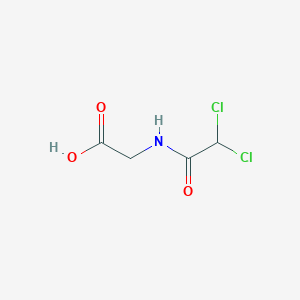

2-(3-Chlorophenylthio)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. Its chemical formula is C13H9ClOS, and its molecular weight is 256.73 g/mol. CPBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenylthio)benzoic acid is not well understood. However, it has been suggested that 2-(3-Chlorophenylthio)benzoic acid may act as a chelating agent, binding to metal ions such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid may also interact with other biomolecules, such as proteins and nucleic acids, although further research is needed to confirm this hypothesis.

Efectos Bioquímicos Y Fisiológicos

There is limited information available on the biochemical and physiological effects of 2-(3-Chlorophenylthio)benzoic acid. However, it has been reported that 2-(3-Chlorophenylthio)benzoic acid is not toxic to human cells at concentrations up to 100 μM (Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not well understood (Kong et al., 2015).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(3-Chlorophenylthio)benzoic acid in lab experiments is its high selectivity for certain metal ions, such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(3-Chlorophenylthio)benzoic acid is its limited solubility in water, which may make it difficult to use in aqueous solutions (Liu et al., 2015).

Direcciones Futuras

For research on 2-(3-Chlorophenylthio)benzoic acid include investigating its mechanism of action in more detail, exploring its potential use as a therapeutic agent for cancer treatment, and developing new methods for synthesizing 2-(3-Chlorophenylthio)benzoic acid with higher yields and better solubility in water.

Aplicaciones Científicas De Investigación

2-(3-Chlorophenylthio)benzoic acid has been widely used in scientific research. It has been used as a reagent for the determination of trace amounts of copper in water samples (Gao et al., 2017). 2-(3-Chlorophenylthio)benzoic acid has also been used as a fluorescent probe for the detection of mercury ions (Hg2+) in aqueous solutions (Liu et al., 2015). In addition, 2-(3-Chlorophenylthio)benzoic acid has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) (Kong et al., 2015).

Propiedades

Número CAS |

13420-58-1 |

|---|---|

Nombre del producto |

2-(3-Chlorophenylthio)benzoic acid |

Fórmula molecular |

C13H9ClO2S |

Peso molecular |

264.73 g/mol |

Nombre IUPAC |

2-(3-chlorophenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

Clave InChI |

JEJVFFQDODZHIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Otros números CAS |

13420-58-1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)